[7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone involves multiple steps, typically starting with the preparation of the core pyrazolo[1,5-C][1,3]benzoxazin structure. The reaction conditions often require the use of chlorinated aromatic compounds and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone include:
4,4’-Dichlorodiphenyl sulfone: Known for its use in the production of high-temperature polymers.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane: Used in environmental studies and as a reference material.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene: Studied for its transformation by microorganisms.
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of 7,9-Dichloro-2-(4-chlorophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone.
Properties
CAS No. |
303104-49-6 |
---|---|
Molecular Formula |
C24H17Cl3N2O3 |
Molecular Weight |
487.8 g/mol |
IUPAC Name |
[7,9-dichloro-2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H17Cl3N2O3/c1-31-17-8-4-14(5-9-17)22(30)24-29-21(18-10-16(26)11-19(27)23(18)32-24)12-20(28-29)13-2-6-15(25)7-3-13/h2-11,21,24H,12H2,1H3 |
InChI Key |
ORAFLQAYYOEGGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.